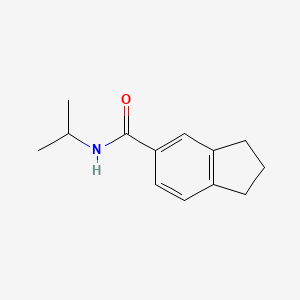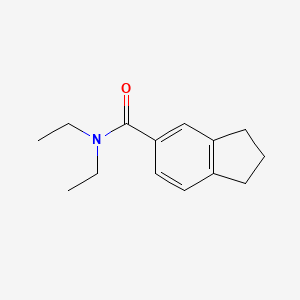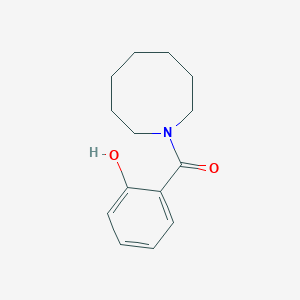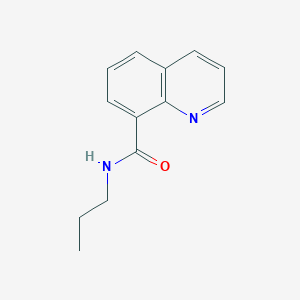
(4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone, also known as EPPM, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. In
Mecanismo De Acción
(4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone works by inhibiting the activity of certain enzymes in the body, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. By inhibiting these enzymes, (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone increases the levels of neurotransmitters in the brain, which can help alleviate symptoms of neurological disorders. (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone also works by inhibiting the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
(4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has been shown to have various biochemical and physiological effects on the body. Studies have shown that (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone can increase the levels of acetylcholine and dopamine in the brain, which can improve cognitive function and memory. (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has also been shown to have an anti-inflammatory effect, which can help reduce inflammation in the body. In addition, (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has been shown to have an analgesic effect, which can help alleviate pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone in lab experiments is its potential therapeutic applications in various fields. (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has been shown to have a significant effect on the central nervous system and cancer cells, making it a potential candidate for the development of new therapies. However, one limitation of using (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone in lab experiments is its potential toxicity. Studies have shown that (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
Future research on (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone should focus on its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. Studies should investigate the optimal dosage and administration of (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone for the treatment of neurological disorders and cancer. In addition, further research should be conducted to investigate the potential toxicity of (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone and its effects on the body. Finally, studies should investigate the potential interactions of (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone with other drugs and medications.
Conclusion:
In conclusion, (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone is a chemical compound that has been the subject of scientific research for its potential therapeutic applications in various fields. (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone works by inhibiting the activity of certain enzymes in the body, which can help alleviate symptoms of neurological disorders and inhibit the growth of cancer cells. While (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has potential advantages for lab experiments, its potential toxicity should be taken into consideration. Future research on (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone should focus on its potential therapeutic applications and its effects on the body.
Métodos De Síntesis
(4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone can be synthesized through a multi-step process that involves the reaction of 4-Ethoxyphenylacetonitrile with 4-Hydroxypiperidine in the presence of sodium hydride and DMF. The resulting product is then treated with acetic anhydride in the presence of pyridine to yield (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone.
Aplicaciones Científicas De Investigación
(4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has been the subject of scientific research for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. Studies have shown that (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has a significant effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. (4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone has also been shown to have an inhibitory effect on cancer cell growth, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
(4-ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-18-13-5-3-11(4-6-13)14(17)15-9-7-12(16)8-10-15/h3-6,12,16H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBKLZCJTLTAQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone](/img/structure/B7474738.png)
![6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474746.png)
![4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one](/img/structure/B7474755.png)
![N-(2,3-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7474773.png)


![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474796.png)



![6-[(2-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474826.png)

![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B7474839.png)
